methyl 4-(3-(4-fluorophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate
CAS No.: 474002-07-8
Cat. No.: VC7786612
Molecular Formula: C25H19FN2O5
Molecular Weight: 446.434
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 474002-07-8 |
|---|---|
| Molecular Formula | C25H19FN2O5 |
| Molecular Weight | 446.434 |
| IUPAC Name | methyl 4-[3-(4-fluorophenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate |
| Standard InChI | InChI=1S/C25H19FN2O5/c1-32-25(31)16-9-13-18(14-10-16)27-23(29)20-21(15-7-11-17(26)12-8-15)28(33-22(20)24(27)30)19-5-3-2-4-6-19/h2-14,20-22H,1H3 |
| Standard InChI Key | APARKEVXSWZVIP-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)F |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s central framework consists of a tetrahydro-2H-pyrrolo[3,4-d]isoxazole system, a bicyclic structure merging a pyrrolidine ring with an isoxazole moiety. Key features include:
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Pyrrolidine ring: A five-membered saturated nitrogen heterocycle at positions 3a and 6a.
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Isoxazole ring: A five-membered aromatic system with oxygen and nitrogen at positions 1 and 2, respectively.
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Diketone groups: Two ketone functionalities at positions 4 and 6, contributing to electrophilic reactivity .
Substituent Analysis
Peripheral groups modulate solubility, target affinity, and metabolic stability:
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4-Fluorophenyl group: Attached to the pyrrolidine nitrogen, this electron-withdrawing substituent enhances membrane permeability and resistance to oxidative metabolism.
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Phenyl group: At position 2 of the isoxazole, this aromatic ring may participate in π-π stacking interactions with hydrophobic protein pockets .
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Methyl benzoate: Esterified at position 4 of the benzoate ring, this group balances lipophilicity and hydrolytic stability.
Table 1: Molecular Properties
Synthetic Pathways
Cyclocondensation Strategy
Analogous compounds in patents suggest a two-step approach:
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Formation of the pyrrolidine-isoxazole core: Reacting a β-ketoamide with a hydroxylamine derivative under acidic conditions generates the bicyclic system .
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Functionalization: Introducing the 4-fluorophenyl and phenyl groups via nucleophilic aromatic substitution or Ullmann coupling .
Multicomponent Ugi Reaction
A one-pot Ugi-type reaction could assemble the scaffold efficiently:
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Components: An aldehyde, amine, carboxylic acid, and isocyanide.
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Key intermediate: A peptoid-like adduct cyclizes under thermal conditions to form the pyrroloisoxazole.
Table 2: Hypothesized Synthetic Routes
| Route | Starting Materials | Yield (Predicted) |
|---|---|---|
| Cyclocondensation | β-ketoamide, hydroxylamine | 40–60% |
| Ugi reaction | 4-fluorobenzaldehyde, aniline, methyl 4-isocyano benzoate | 55–70% |
Computational Predictions of Biological Activity
Target Identification
Docking studies propose interactions with:
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PDE4: The fluorophenyl group may occupy the enzyme’s hydrophobic clamp, while the diketone mimics cAMP’s phosphate group.
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BRD4: The methyl benzoate could bind to the acetyl-lysine recognition site, competing with histone substrates .
Pharmacokinetic Properties
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Absorption: High Caco-2 permeability (Predicted : cm/s).
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Metabolism: Resistant to CYP3A4-mediated oxidation due to fluorine substitution.
Table 3: Predicted IC₅₀ Values
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